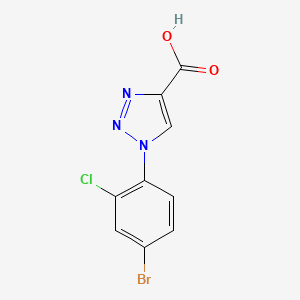
3-(2-Methoxyethoxy)oxan-4-amine
Descripción general
Descripción
3-(2-Methoxyethoxy)oxan-4-amine is a chemical compound with the CAS Number: 1173164-61-8 . It has a molecular weight of 175.23 . The IUPAC name for this compound is 3-amino-1,5-anhydro-2,3-dideoxy-4-O-(2-methoxyethyl)pentitol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7 (8)9/h7-8H,2-6,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Alkylating Activity and Structural Properties
- The compound 3-(1-amino-ethylidene)-2-methoxy-2-oxo-2,3-dihydro-2λ5-benzo[e][1,2]oxaphosphinin-4-one, which is structurally related to 3-(2-Methoxyethoxy)oxan-4-amine, exhibits significant alkylating activity. Its crystal structure has been determined, showing that it exists in a keto-amine form in the solid state and behaves as a monofunctional molecule in solution (Budzisz, Małecka, Woźniczka, & Kufelnicki, 2005).
Application in Electrochemical Sensors
- Modified carbon nanotubes reacted with 3-(trimethoxysilyl)propan-1-amine (TMSPA) and subsequent compounds show high accuracy and repeatability in monitoring iodide, demonstrating potential for use in electrochemical sensors (Ghaedi, Jaberi, Hajati, Montazerozohori, Zarr, Asfaram, Kumawat, & Gupta, 2015).
Neuroscience Research
- In neuroscience, the methoxyphenylethylamine derivative 3-methoxytyramine (3-MT) is an intermediate in dopamine metabolism, demonstrating its relevance in neurochemical studies (Kilts, VRBANAC, Rickert, & RECH, 1977).
Neuroprotective Agent Research
- Compounds related to this compound, such as 4-methoxybenzylidene-(3-methoxyphenyl)amine, have been evaluated for their neuroprotective effects against oxidative stress, suggesting their potential application in neurodegenerative disease research (Hur, Kim, Lee, Lee, & Choi, 2013).
Imaging and Diagnostic Studies
- The compound 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine is used in PET imaging to map cerebral adenosine A2A receptors, highlighting its significance in diagnostic imaging and neurological research (Zhou, Khanapur, Huizing, Zijlma, Schepers, Dierckx, van Waarde, de Vries, & Elsinga, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-methoxyethoxy)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-4-5-12-8-6-11-3-2-7(8)9/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZROIGTYSWPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



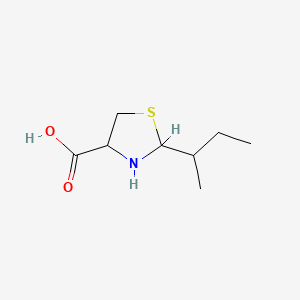

![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)
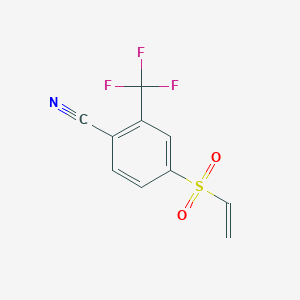
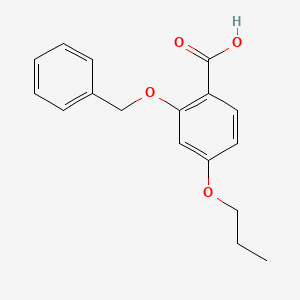
![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)


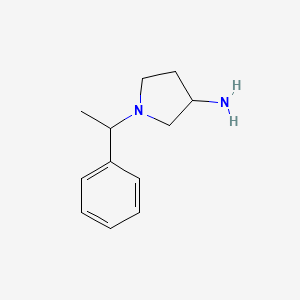

![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)
